2,4-Dibromo-7-fluoro-1H-benzimidazole

Descripción general

Descripción

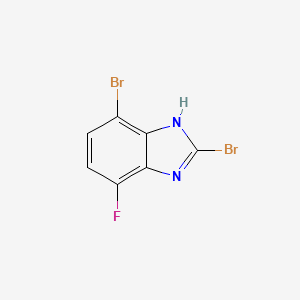

2,4-Dibromo-7-fluoro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by bromine substituents at positions 2 and 4 and a fluorine atom at position 7 of the fused aromatic ring system. Benzimidazoles are heterocyclic compounds with a benzene ring fused to an imidazole ring, widely studied for their pharmacological, catalytic, and material science applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-7-fluoro-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2,4-dibromofluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzimidazole core.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dibromo-7-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Halogen atoms on the benzimidazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced derivatives with altered electronic properties.

Substitution Products: Substituted benzimidazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Significance

Benzimidazole derivatives are known for their broad spectrum of biological activities, which include antimicrobial, antiparasitic, anticancer, and anti-inflammatory properties. The specific compound DBFB has shown promising results in several studies:

- Antimicrobial Activity : DBFB has been evaluated for its antibacterial and antifungal properties. In vitro studies indicate that compounds similar to DBFB exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger . The minimum inhibitory concentration (MIC) values for these activities suggest that DBFB could be an effective agent in treating infections caused by resistant strains.

- Antiparasitic Effects : Benzimidazole derivatives are widely recognized for their antiparasitic effects, particularly against nematodes and protozoan parasites. Compounds derived from benzimidazole have been used in treatments for diseases such as giardiasis and trichuriasis . DBFB's structural characteristics may enhance its efficacy against these pathogens.

- Anticancer Properties : Recent studies have indicated that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds structurally related to DBFB have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer . The mechanism often involves the disruption of microtubule dynamics, which is critical for cell division.

Material Science Applications

Beyond pharmacological uses, 2,4-dibromo-7-fluoro-1H-benzimidazole has potential applications in material science:

- Electronic Devices : Some benzimidazole derivatives are being explored as components in electronic devices due to their semiconducting properties . The unique electronic characteristics of DBFB could make it suitable for use in organic light-emitting diodes (OLEDs) or other electronic materials.

Case Studies

Several case studies highlight the effectiveness of DBFB and related compounds:

Mecanismo De Acción

The mechanism by which 2,4-Dibromo-7-fluoro-1H-benzimidazole exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below compares substituent patterns, molecular weights (MW), and key properties of 2,4-Dibromo-7-fluoro-1H-benzimidazole with analogous derivatives:

*Similarity indices (0–1 scale) derived from structural overlap with the target compound .

Key Observations:

- Fluorine Positioning : The 7-fluoro substituent in the target compound mirrors derivatives like 2-Chloro-7-fluoro-1H-benzimidazole, which exhibit improved metabolic stability in drug design .

- Electron-Withdrawing Groups : Compounds with trifluoromethyl or trifluoromethoxy groups (e.g., entry 4) exhibit stronger electron-withdrawing effects, influencing redox behavior in electrochromic polymers .

Critical Differences:

- Oxidizing Agents : Sodium metabisulfite (Na₂S₂O₅) is widely used to promote cyclization, but brominated precursors may require longer reaction times due to steric effects .

- Solvent Choice : DMF is preferred for high-temperature reactions, while EtOAc/chloroform mixtures are common for purification .

Actividad Biológica

2,4-Dibromo-7-fluoro-1H-benzimidazole (DBFB) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies highlighting its efficacy against various pathogens and conditions.

Chemical Structure and Properties

The molecular formula of this compound is C8H4Br2F N3. The presence of bromine and fluorine substituents enhances the compound's lipophilicity and biological activity, making it a valuable candidate for pharmaceutical research.

DBFB's biological activity is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DBFB may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can act as a modulator for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

DBFB has demonstrated significant antimicrobial properties:

- Antibacterial Activity : Studies have shown that DBFB exhibits potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus pumilus. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.39 to 0.78 µg/mL, indicating strong efficacy .

- Antifungal Activity : DBFB also shows antifungal properties against various fungal strains, which makes it a candidate for treating fungal infections .

Antitumor Activity

Research indicates that DBFB possesses antitumor properties:

- Cytotoxicity Studies : In vitro studies have revealed that DBFB exhibits cytotoxic effects against cancer cell lines, including K-562 cells. The compound's IC50 values suggest significant potential for further development as an anticancer agent .

Antiparasitic Activity

DBFB has been evaluated for its antiparasitic activity:

- Protozoal Inhibition : It has shown effectiveness against protozoan parasites such as Giardia intestinalis, with IC50 values indicating substantial activity compared to existing treatments .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study by Mohamed et al. demonstrated that derivatives of benzimidazole, including DBFB, exhibited varying degrees of antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing the biological activity of benzimidazole derivatives .

- Cytotoxicity Against Cancer Cells : Balram Soni et al. synthesized a series of benzimidazole derivatives and tested their cytotoxicity against K-562 cells. DBFB was among the compounds that showed promising results with significant inhibition rates .

- Antiparasitic Studies : Research on the antiparasitic effects of DBFB indicated its potential use in treating infections caused by protozoa. The compound's mechanism involves disrupting the metabolic pathways essential for parasite survival .

Summary of Biological Activities

Q & A

Q. Basic: What experimental strategies are recommended for optimizing the synthesis of 2,4-Dibromo-7-fluoro-1H-benzimidazole?

Answer:

Synthesis optimization requires systematic variation of reaction parameters. For halogenated benzimidazoles, key factors include:

- Reagent stoichiometry : Ensure precise molar ratios of brominating agents (e.g., NBS or Br₂) and fluorinating agents (e.g., Selectfluor).

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reflux conditions (e.g., 18 hours in DMSO at 120°C) improve cyclization efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (water-ethanol mixtures) achieves >95% purity. Monitor yield and purity via TLC and HPLC.

Q. Basic: How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in halogenated benzimidazoles?

Answer:

- X-ray crystallography : Use SHELXL for refinement of crystallographic data. Key parameters include bond angles (C-Br: ~1.9 Å, C-F: ~1.3 Å) and halogen-halogen interactions (Br⋯Br distances: 3.4–3.7 Å). SHELX’s robustness in handling twinned data ensures accurate space group determination .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substitution patterns. For example, fluorine-induced deshielding shifts aromatic protons downfield (δ 8.5–9.0 ppm). ¹⁹F NMR confirms fluorination at C7 (δ -110 to -120 ppm).

Q. Advanced: What intermolecular interactions dominate the crystal packing of this compound?

Answer:

Crystallographic analysis reveals:

- Halogen bonding : Br atoms act as σ-hole donors, forming Br⋯N interactions (3.0–3.3 Å) with adjacent benzimidazole nitrogen atoms.

- π-π stacking : Fluorine’s electron-withdrawing effect enhances aromatic ring planarity, facilitating stacking (centroid distances: 3.5–4.0 Å).

- Hydrogen bonding : N-H groups participate in intermolecular H-bonds with solvent residues (e.g., ethanol O-H⋯N interactions).

Q. Advanced: How can mechanistic studies elucidate the role of halogen substituents in biological activity?

Answer:

- Kinetic assays : Compare inhibition constants (Kᵢ) of halogenated vs. non-halogenated analogs to assess bromine/fluorine contributions to target binding.

- Molecular docking : Use DFT-optimized geometries to model halogen bonding with enzyme active sites (e.g., cytochrome P450). Bromine’s polarizability enhances van der Waals interactions, while fluorine improves metabolic stability.

- SAR studies : Systematic substitution at C2, C4, and C7 identifies pharmacophore requirements.

Q. Basic: What precautions are critical for safe handling and storage of this compound?

Answer:

- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; halogenated compounds may release toxic fumes under heat.

- Storage : Store in airtight containers at -20°C, protected from light and moisture. Label with hazard codes (e.g., H315, H319) per SDS guidelines .

- Disposal : Neutralize with aqueous NaOH (1M) before incineration.

Q. Advanced: How can computational methods predict the reactivity and electronic properties of this compound?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute frontier orbitals (HOMO/LUMO). Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity.

- MD simulations : Simulate solvation in water/DMSO mixtures to predict solubility and aggregation behavior.

- ADMET profiling : Use QSAR models to estimate logP (lipophilicity) and CYP450 inhibition risks.

Q. Basic: What analytical techniques validate the purity and stability of synthesized this compound?

Answer:

- HPLC : C18 column (acetonitrile/water, 0.1% TFA) with UV detection (λ = 254 nm) monitors purity (>98%).

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (expected m/z: 312.9).

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability.

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Answer:

- Cross-validation : Compare NMR-derived torsion angles with crystallographic data. Discrepancies may arise from solution vs. solid-state conformers.

- Dynamic NMR : Variable-temperature studies detect rotational barriers (e.g., hindered benzimidazole ring flipping).

- Theoretical modeling : Overlay DFT-optimized structures with X-ray coordinates to identify steric/electronic distortions.

Propiedades

IUPAC Name |

2,7-dibromo-4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQWDXJTGGMITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.